molecular formula C23H30N2O4 B2612770 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-28-2

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No. B2612770
CAS RN: 941896-28-2
M. Wt: 398.503
InChI Key: WXHDAIANROISAZ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, also known as IMB-103, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMB-103 is a benzamide derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.

Scientific Research Applications

Synthesis of Gefitinib

A study by Jin et al. (2005) discusses the synthesis process of Gefitinib, a compound related to the chemical structure , through a series of reactions involving benzamide derivatives. This synthesis showcases the compound's potential application in pharmaceuticals, specifically in cancer treatment, by demonstrating its role in the manufacturing process of a known cancer therapy agent Jin et al., 2005.

Gastrokinetic Agents

Kato et al. (1992) explored benzamide derivatives for their gastrokinetic activity. Their study synthesized a series of compounds that showed potent in vivo gastric emptying activity, which could be beneficial for treating gastrointestinal disorders. This research highlights the potential therapeutic applications of benzamide derivatives in enhancing gastrointestinal mobility Kato et al., 1992.

Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and benzamide derivatives from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This study suggests the potential application of such compounds in developing new medications for pain and inflammation management Abu-Hashem et al., 2020.

Biological Activity of Indazole Carboxamide

Lu et al. (2017) reported on the synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound showing effective inhibition of cancer cell line proliferation. This research illustrates the role of benzamide derivatives in developing anti-cancer therapies Lu et al., 2017.

Tocolytic Activity

Lucky and Omonkhelin (2009) synthesized a benzamide derivative, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, which showed significant inhibition of uterine contractions. This study points to the potential use of such compounds in managing preterm labor Lucky & Omonkhelin, 2009.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-17(2)29-20-9-7-18(8-10-20)23(26)24-16-22(25-11-13-28-14-12-25)19-5-4-6-21(15-19)27-3/h4-10,15,17,22H,11-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHDAIANROISAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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